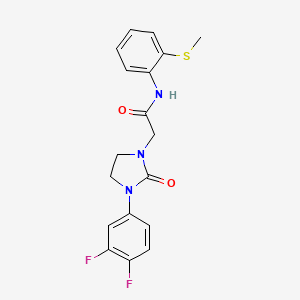
2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C18H17F2N3O2S and its molecular weight is 377.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide (CAS Number: 1251557-56-8) is a synthetic organic molecule belonging to the imidazolidinone class. Its unique structure suggests potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H15F2N3O3S, with a molecular weight of approximately 355.36 g/mol. The presence of a difluorophenyl group and an imidazolidinone core is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅F₂N₃O₃S |
| Molecular Weight | 355.36 g/mol |
| CAS Number | 1251557-56-8 |
The biological activity of this compound may be attributed to its ability to interact with various biological targets such as enzymes and receptors. The imidazolidinone structure is known for modulating protein activities, which can lead to significant therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives of imidazolidinones have been shown to possess cytotoxic effects against various cancer cell lines. Compounds similar to our target compound have demonstrated IC50 values ranging from 1.184 µM to over 50 µM against colorectal cancer cells (HCT-116) .
Table 1: Cytotoxic Activity Against HCT-116 Cells
| Compound | IC50 (µM) |
|---|---|
| 3c | 1.184 ± 0.06 |
| 3e | 3.403 ± 0.18 |
| Cabozantinib | 16.350 ± 0.86 |
In vitro studies showed that compound 3c exhibited a selective index (SI) significantly higher than cabozantinib, indicating its potential as a more effective anticancer agent .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity, which has been explored in various studies. Similar compounds have been evaluated against bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis, showing promising results in inhibiting bacterial growth .
Table 2: Antimicrobial Efficacy
| Compound | EC50 (µM) |
|---|---|
| A1 | 156.7 |
| Bismerthiazol | 230.5 |
Case Studies
A notable study investigated the cytotoxicity of related compounds against both cancerous and normal cell lines, revealing that while these compounds were effective against cancer cells, they also exhibited varying levels of toxicity towards normal cells . This highlights the importance of further research into the selectivity and safety profiles of such compounds.
属性
IUPAC Name |
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2S/c1-26-16-5-3-2-4-15(16)21-17(24)11-22-8-9-23(18(22)25)12-6-7-13(19)14(20)10-12/h2-7,10H,8-9,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKDXXOJHVKJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














